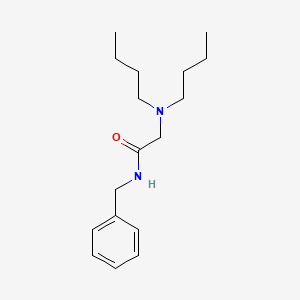
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylmethyl group attached to the nitrogen atom and a dibutylamino group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amide derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating substrate affinity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler amide with a basic structure, lacking the phenylmethyl and dibutylamino groups.
N-Benzylacetamide: Similar to the intermediate used in the synthesis of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)-, but without the dibutylamino group.
Dibutylamine: A secondary amine that forms part of the final compound’s structure.
Uniqueness
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- is unique due to the presence of both the phenylmethyl and dibutylamino groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
72336-18-6 |
|---|---|
Fórmula molecular |
C17H28N2O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(dibutylamino)acetamide |
InChI |
InChI=1S/C17H28N2O/c1-3-5-12-19(13-6-4-2)15-17(20)18-14-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,18,20) |
Clave InChI |
KQVYAMCETWAYFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















